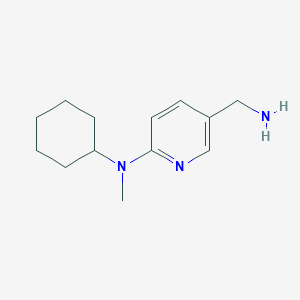

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an aminomethyl group, a cyclohexyl group, and a methyl group, making it a versatile molecule for chemical synthesis and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine typically involves multi-step organic reactions One common method includes the alkylation of 2-pyridinamine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in pharmacological research, particularly in the development of new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclohexyl and methyl groups provide hydrophobic interactions, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of a pyridine ring.

N-cyclohexyl-N-methyl-2-pyridinamine: Lacks the aminomethyl group, providing a basis for comparison in terms of reactivity and binding affinity.

5-(Aminomethyl)-N-cyclohexyl-2-pyridinamine: Similar structure but without the methyl group, allowing for studies on the impact of methylation on biological activity.

Uniqueness

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclohexyl and methyl groups, along with the aminomethyl substitution, provides a balance of hydrophobic and hydrophilic interactions, enhancing its versatility in various applications.

Activité Biologique

5-(Aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of immunomodulation, anticancer effects, and enzyme inhibition. This article explores its biological activity through various studies, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with an aminomethyl group and cyclohexyl and methyl groups. Its structural features suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Immunomodulatory Activity

Research indicates that derivatives similar to this compound exhibit significant immunomodulatory effects. For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes in vitro. This suggests a potential for these compounds to modulate immune responses, making them candidates for treating autoimmune disorders .

2. Anticancer Activity

The anticancer properties of this compound are supported by studies demonstrating its ability to inhibit the growth of various tumor cell lines. For example, certain derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| SCM5 | A-549 | 12.5 | Apoptosis induction |

| SCM9 | MDA-MB-231 | 15.3 | Cell cycle arrest |

| SCM10 | HeLa | 10.0 | Caspase activation |

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, it has been reported that similar compounds inhibit ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| SCM5 | Ribonucleotide reductase | 1.3 | |

| SCM9 | CDP reductase | 1.0 | |

| SCM10 | NOS | 0.5 |

Case Study 1: Antitumor Efficacy in Vivo

In a study examining the in vivo efficacy of related compounds, it was found that administration of these compounds resulted in significant tumor reduction in mouse models bearing L1210 leukemia. The most effective compound demonstrated a T/C value exceeding 200%, indicating substantial therapeutic potential .

Case Study 2: Immunomodulatory Effects

Another study assessed the immunomodulatory effects of similar derivatives on cytokine production in human whole blood cultures. The results indicated that certain compounds reduced TNF-α production significantly, suggesting their utility in managing inflammatory conditions .

Propriétés

IUPAC Name |

5-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-16(12-5-3-2-4-6-12)13-8-7-11(9-14)10-15-13/h7-8,10,12H,2-6,9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZLWUNZOPNKCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.